N,N-Diethylacetamide
Overview
Description
N,N-Diethylacetamide, also known as acetic acid diethylamide, is an organic compound with the molecular formula CH₃CON(C₂H₅)₂. It is a colorless liquid with a faint amine-like odor. This compound is primarily used as a solvent in various chemical reactions and industrial processes due to its ability to dissolve a wide range of substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Diethylacetamide can be synthesized through several methods:
Acetic Acid Method: This involves the reaction of acetic acid with diethylamine. The reaction is exothermic and typically carried out at elevated temperatures.
Acetic Anhydride Method: In this method, acetic anhydride reacts with diethylamine. The reaction is controlled at specific temperatures to ensure complete acylation.
Industrial Production Methods: Industrial production of this compound often involves continuous processes to ensure high yield and purity. The acetic acid method is commonly used in industrial settings due to its simplicity and cost-effectiveness .
Chemical Reactions Analysis
N,N-Diethylacetamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of acids, this compound can hydrolyze to form acetic acid and diethylamine.
Oxidation: It can be oxidized under specific conditions to form corresponding amides and acids.
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Acids: Hydrochloric acid and sulfuric acid are commonly used for hydrolysis reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Nucleophiles: Various nucleophiles such as halides and amines are used in substitution reactions.
Major Products:
Hydrolysis: Acetic acid and diethylamine.
Oxidation: Corresponding amides and acids.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N-Diethylacetamide has a wide range of applications in scientific research:
Mechanism of Action
N,N-Diethylacetamide can be compared with other similar compounds such as:
N,N-Dimethylacetamide: This compound has similar solvent properties but differs in its molecular structure, having methyl groups instead of ethyl groups.
N,N-Diethylformamide: Similar in structure but with a formamide group instead of an acetamide group.
Uniqueness: this compound is unique due to its specific solvent properties and its ability to participate in a wide range of chemical reactions. Its ethyl groups provide different steric and electronic effects compared to similar compounds, making it suitable for specific applications .
Comparison with Similar Compounds
- N,N-Dimethylacetamide
- N,N-Diethylformamide
- N,N-Dimethylformamide
Properties
IUPAC Name |
N,N-diethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-4-7(5-2)6(3)8/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFDBNQQDYLMJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020459 | |
Record name | N,N-Diethylacetamide | |
Source | EPA DSSTox | |
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Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] | |
Record name | N,N-Diethylacetamide | |
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Boiling Point |
185.5 °C | |
Record name | N,N-DIETHYLACETAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5513 | |
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Flash Point |
170 °F | |
Record name | N,N-DIETHYLACETAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in water, alcohol; sol in all proportions in ether, acetone, benzene | |
Record name | N,N-DIETHYLACETAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9130 @ 17 °C | |
Record name | N,N-DIETHYLACETAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.89 [mmHg], 2 MM HG @ 35 °C | |
Record name | N,N-Diethylacetamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | N,N-DIETHYLACETAMIDE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
685-91-6 | |
Record name | N,N-Diethylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685-91-6 | |
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Record name | N,N-Diethylacetamide | |
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Record name | N,N-DIETHYLACETAMIDE | |
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Record name | Acetamide, N,N-diethyl- | |
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Record name | N,N-Diethylacetamide | |
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Record name | N,N-diethylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.624 | |
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Record name | DIETHYLACETAMIDE | |
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Record name | N,N-DIETHYLACETAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5513 | |
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Melting Point |
LESS THAN 20 °C | |
Record name | N,N-DIETHYLACETAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5513 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: N,N-Diethylacetamide has the molecular formula C6H13NO and a molecular weight of 115.17 g/mol.
A: [, , ] Several spectroscopic techniques have been used to characterize this compound, including: * Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule, particularly the characteristic stretching vibrations of the carbonyl group (C=O) and the amide bond (C-N).* Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR have been employed to elucidate the structure and study the conformational behavior of this compound. These techniques provide detailed insights into the arrangement of hydrogen and carbon atoms within the molecule.* Raman spectroscopy: Offers complementary vibrational information to IR spectroscopy.
A: [] this compound has been shown to effectively disperse both raw and purified laser-generated SWNTs. This property is attributed to favorable interactions between the solvent and the nanotubes, likely due to high polarizability and optimal geometric parameters of the solvent molecule.
A: [] Infrared spectroscopic studies revealed that the solvation behavior of poly(N,N-diethylacrylamide) in various solvents can be correlated with the solvation behavior of its monomer, this compound. This suggests that the solvent-solute interactions occur primarily at the molecular level, with hydrogen bonding playing a significant role in protic solvents.
A: [] A phosphorus ylide derived from this compound acts as a highly efficient organocatalyst for the cyanosilylation of ketones and other carbonyl compounds. This catalyst operates at remarkably low loadings (down to 0.005 mol%) and exhibits broad substrate scope, enabling the addition of trimethylsilyl cyanide (TMSCN) to various ketones, aldehydes, and imines. Mechanistic studies suggest that the phosphorane functions as a Lewis base, activating TMSCN through desilylative nucleophilic attack.
A: [] In a series of this compound-containing imidazopyridine derivatives designed as angiotensin II receptor antagonists, specific structural features were found to be crucial for high affinity and potency:* Small alkyl groups at the C-2 position of the imidazopyridine core* A (methylbiphenylyl)tetrazole moiety at the N-3 position* Substitution at the N-5 position with benzyl groups or, more favorably, acetic acid esters or acetamides
A: [] this compound has been shown to possess various pharmacodynamic properties:* CNS effects: It induces significant behavioral changes and potentiates hexobarbital-induced sleeping time in mice. * Spasmolytic activity: Exhibits nonspecific spasmolytic activity in the guinea pig isolated ileum.* Cardiovascular effects: Causes cardiovascular effects in rats, cats, and dogs, even at low doses.
A: [] this compound exhibits notable toxicity, particularly in mice, where it showed the highest toxicity among several tested drug solvents. Further research is needed to fully characterize its safety profile.
A: [, , , ] Various analytical methods are employed to investigate the complexation behavior of metal ions with calixarene derivatives functionalized with this compound groups:* UV spectroscopy: Monitors changes in absorbance to determine association constants and evaluate the complexation ability of the calixarene receptors towards different anions. * Extraction experiments: Assess the extraction efficiency and selectivity of calixarene extractants for specific metal ions from aqueous solutions. * Atomic absorption spectrometry: Quantifies the concentration of metal ions in the extracted phase, providing information about the extraction efficiency and selectivity of the calixarene ligands.
A: [] While the provided research doesn't delve deeply into the environmental impact of this compound itself, it highlights the photocatalytic degradation of a model pollutant, sulforhodamine B (SRB), using TiO2 and identifies this compound as one of the intermediate products formed during this process. This suggests that this compound can be generated as a byproduct of photocatalytic degradation processes and might require further investigation regarding its persistence and potential ecotoxicological effects in the environment.
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